molecular formula C11H8N2O2 B2781785 4-Hydroxy-7-methoxyquinoline-3-carbonitrile CAS No. 71083-64-2

4-Hydroxy-7-methoxyquinoline-3-carbonitrile

Cat. No. B2781785
CAS RN: 71083-64-2
M. Wt: 200.197
InChI Key: BRANBXSWAAPZNW-UHFFFAOYSA-N
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Description



  • 4-Hydroxy-7-methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C<sub>11</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> . It is also known by its IUPAC name: 7-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .

  • The compound features a quinoline ring system with a hydroxyl group at position 7 and a methoxy group at position 6. The presence of a cyano group (carbonitrile) at position 3 adds to its chemical functionality.





  • Synthesis Analysis



    • The synthesis of quinoline derivatives often involves various classical protocols, such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions.

    • Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have also been explored for constructing quinoline scaffolds.





  • Molecular Structure Analysis



    • The molecular structure of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile consists of a quinoline ring system with additional functional groups.

    • The IUPAC name provides information about the positions of the hydroxyl group, methoxy group, and carbonitrile group.





  • Chemical Reactions Analysis



    • The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations.

    • Further research is needed to explore specific reactions involving this compound.





  • Physical And Chemical Properties Analysis



    • Molecular Weight : 200.19 g/mol

    • Melting Point : Approximately 213-217 °C

    • Solubility : Soluble in organic solvents

    • Storage : Refrigerator




  • Scientific Research Applications

    Corrosion Inhibition

    4-Hydroxy-7-methoxyquinoline-3-carbonitrile and its derivatives have been extensively studied for their corrosion inhibition properties. Research demonstrates these compounds' effectiveness in protecting metals, particularly iron, from corrosion. Computational studies have elucidated the relationship between corrosion inhibition and various chemical properties, such as electronic structure and molecule-metal interaction energies (Erdoğan et al., 2017). Similarly, experimental studies on these derivatives have shown their potential as green corrosion inhibitors for mild steel in acidic media, with high inhibition efficiency and adherence to the Langmuir adsorption isotherm (Singh, Srivastava, & Quraishi, 2016).

    Antimicrobial Properties

    These compounds have also been investigated for their antimicrobial properties. A study on 6-methoxyquinoline-3-carbonitrile derivatives revealed moderate activities against a range of bacteria and fungi. Specific derivatives showed high antimicrobial activity, offering potential for developing new antimicrobial agents (Hagrs et al., 2015).

    Fluorescent Dyes

    In addition to these applications, certain derivatives of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile have been utilized as fluorescent dyes. Studies have synthesized highly fluorescent and stable derivatives, indicating their utility in various spectroscopic applications (Enoua, Uray, & Stadlbauer, 2012).

    Cancer Research

    Moreover, certain quinoline derivatives have been explored for their role in cancer research, specifically in inhibiting the epidermal growth factor receptor (EGFR) kinase. These inhibitors have shown potential in the treatment of cancers overexpressing EGF-R or HER-2, contributing to the development of targeted cancer therapies (Wissner et al., 2000).

    Tubulin Polymerization Inhibitors

    Additionally, 4-Hydroxy-7-methoxyquinoline-3-carbonitrile derivatives have been studied as tubulin polymerization inhibitors, which is significant in the context of cancer treatment, as these compounds have shown potent activity against various cancer cell lines (Lee et al., 2011).

    Safety And Hazards



    • The compound is classified as hazardous due to its potential oral toxicity (Acute Tox. 4) and eye damage (Eye Dam. 1).

    • Proper precautions should be taken during handling and storage.




  • Future Directions



    • Investigate the compound’s pharmacological properties and potential applications.

    • Explore modifications to enhance its bioactivity or selectivity.




    Please note that this analysis is based on available information, and further research may provide additional insights. 🌟


    properties

    IUPAC Name

    7-methoxy-4-oxo-1H-quinoline-3-carbonitrile
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H8N2O2/c1-15-8-2-3-9-10(4-8)13-6-7(5-12)11(9)14/h2-4,6H,1H3,(H,13,14)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BRANBXSWAAPZNW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC2=C(C=C1)C(=O)C(=CN2)C#N
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H8N2O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    200.19 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Hydroxy-7-methoxyquinoline-3-carbonitrile

    Citations

    For This Compound
    1
    Citations
    J Tsoung, AR Bogdan, S Kantor, Y Wang… - The Journal of …, 2017 - ACS Publications
    Fused pyrimidinone and quinolone derivatives that are of potential interest to pharmaceutical research were synthesized within minutes in up to 96% yield in an automated Phoenix high…
    Number of citations: 39 pubs.acs.org

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